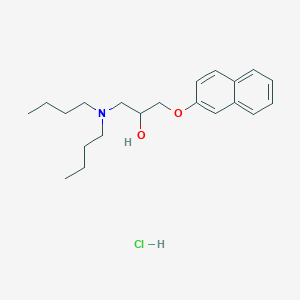

(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

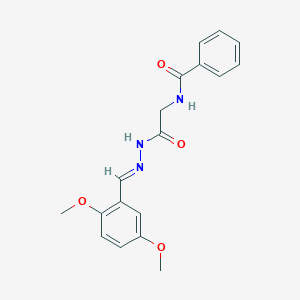

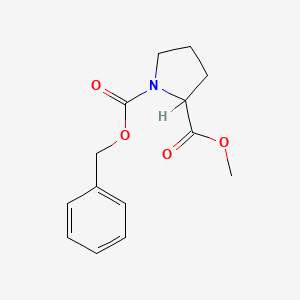

(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride, also known as EMSF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EMSF is a sulfonamide-based compound that has been synthesized through various methods and has shown promising results in the field of biochemistry and physiology.

Aplicaciones Científicas De Investigación

Application in Acetylcholinesterase Research

Methanesulfonyl fluoride is studied for its interaction with acetylcholinesterase, an important enzyme in the nervous system. It reacts with the enzyme to produce a methanesulfonyl enzyme derivative. This reaction is affected by substituted ammonium ions, which can significantly increase the reaction rate (Kitz & Wilson, 1963).

Use in Selective Fluorination

This compound is used in the selective fluorination of various alcohols via nucleophilic substitution, providing a method for synthesizing complex fluorinated organic compounds. For example, ethyl 1-fluoromethylpyrazole-4-carboxylate and N-fluoromethylphthalimide have been synthesized using this approach (Makino & Yoshioka, 1987).

Development in Battery Technology

Methanesulfonyl fluoride plays a role in the direct fluorination of materials for lithium batteries. It has been used in the production of trifluoromethanesulfonyl fluoride, an intermediate in lithium battery electrolytes (Kobayashi et al., 2003).

Radiochemical Applications

It is involved in the preparation of [(18)F]Fluorothiols, a new generation of peptide labeling reagents for positron emission tomography (PET). These compounds have significant potential for the chemoselective labeling of peptides as tracers for PET imaging (Glaser et al., 2004).

In Chemical Synthesis

The compound is used in the cleavage of alkylsilanes by strong acids, contributing to the formation of methanesulfonyl fluoride and furthering our understanding of organometallic chemistry (Harbordt & O'Brien, 1970).

Influence on Enzyme Reactions

Studies have shown that fluoride affects the reactions of methanesulfonates with acetylcholinesterase, inhibiting sulfonylation but not affecting desulfonylation. This provides insights into enzyme behavior in the presence of different chemical groups (Greenspan & Wilson, 1970).

Propiedades

IUPAC Name |

(5-ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15FO3S/c1-3-8(2)5-4-7(12-8)6-13(9,10)11/h7H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWNBKOKARIJNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(O1)CS(=O)(=O)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15FO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-bromopyridin-3-yl)sulfonyl]-3-methanesulfonyl-4-methylbenzamide](/img/structure/B2412735.png)

![2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-benzoic acid](/img/structure/B2412736.png)

![2-[5-Formyl-1-(4-methylphenyl)imidazol-4-yl]sulfanylacetic acid](/img/structure/B2412742.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzamide](/img/structure/B2412746.png)